4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile
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Overview
Description
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-3-nitroaniline This intermediate is then subjected to a series of reactions, including alkylation with methyl iodide to introduce the methyl group and cyclization with piperidine to form the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid.
Reduction: 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-4-nitrophenyl)-1-methylpiperidine-4-carbonitrile
- 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid
- 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile
Uniqueness
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
652145-60-3 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-(2-methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O3/c1-16-8-6-14(10-15,7-9-16)11-4-3-5-12(17(18)19)13(11)20-2/h3-5H,6-9H2,1-2H3 |
InChI Key |
COJBPMZOEQSZEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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